molecular formula C16H29NO4Si B14770213 (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B14770213
M. Wt: 327.49 g/mol
InChI Key: VOCHGZAWJOFSLN-UHFFFAOYSA-N
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Description

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP in dichloromethane.

    Reduction: LiAlH4, NaBH4 in ether or THF.

    Substitution: TBAF in THF or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols or amines .

Scientific Research Applications

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its reactivity as a silyl ether. The TBS group can be selectively removed under mild conditions, allowing for the controlled release of the active hydroxyl group. This property is exploited in various synthetic and biological applications to achieve specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structure, which combines a pyrrole ring with a TBS-protected hydroxyl group. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry .

Properties

Molecular Formula

C16H29NO4Si

Molecular Weight

327.49 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C16H29NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h9-10,12H,11H2,1-8H3

InChI Key

VOCHGZAWJOFSLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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